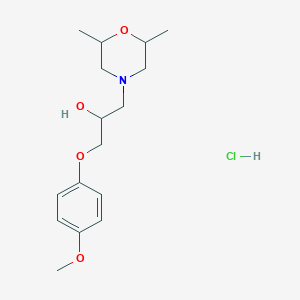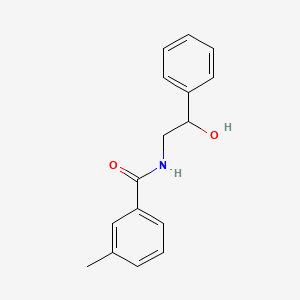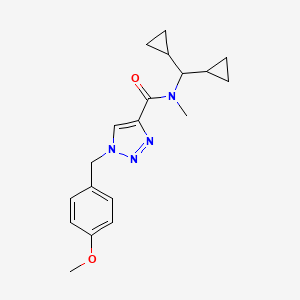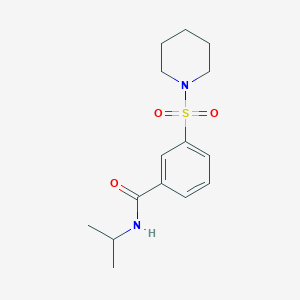
1-(2,6-dimethyl-4-morpholinyl)-3-(4-methoxyphenoxy)-2-propanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-dimethyl-4-morpholinyl)-3-(4-methoxyphenoxy)-2-propanol hydrochloride, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It is commonly used in scientific research to investigate the physiological and biochemical effects of β2-adrenergic receptor activation and inhibition.
Mécanisme D'action
1-(2,6-dimethyl-4-morpholinyl)-3-(4-methoxyphenoxy)-2-propanol hydrochloride 118,551 is a selective β2-adrenergic receptor antagonist, which means it blocks the effects of β2-adrenergic receptor activation. β2-adrenergic receptors are found in many tissues, including the lungs, heart, and skeletal muscle. Activation of β2-adrenergic receptors leads to relaxation of smooth muscle, increased heart rate, and increased glucose and fatty acid metabolism. By blocking β2-adrenergic receptor activation, 1-(2,6-dimethyl-4-morpholinyl)-3-(4-methoxyphenoxy)-2-propanol hydrochloride 118,551 can reverse these effects.
Biochemical and Physiological Effects:
1-(2,6-dimethyl-4-morpholinyl)-3-(4-methoxyphenoxy)-2-propanol hydrochloride 118,551 has been shown to have a number of biochemical and physiological effects. In studies on asthma and COPD, 1-(2,6-dimethyl-4-morpholinyl)-3-(4-methoxyphenoxy)-2-propanol hydrochloride 118,551 has been shown to block the bronchodilatory effects of β2-adrenergic receptor agonists, which are commonly used to treat these conditions. In studies on hypertension and heart failure, 1-(2,6-dimethyl-4-morpholinyl)-3-(4-methoxyphenoxy)-2-propanol hydrochloride 118,551 has been shown to decrease heart rate and cardiac output. In studies on obesity, 1-(2,6-dimethyl-4-morpholinyl)-3-(4-methoxyphenoxy)-2-propanol hydrochloride 118,551 has been shown to decrease lipolysis and increase insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,6-dimethyl-4-morpholinyl)-3-(4-methoxyphenoxy)-2-propanol hydrochloride 118,551 has a number of advantages and limitations for lab experiments. One advantage is that it is a highly selective β2-adrenergic receptor antagonist, which means it can be used to investigate the specific effects of β2-adrenergic receptor inhibition. One limitation is that it has a relatively short half-life, which means it may need to be administered frequently in experiments. Another limitation is that it can have off-target effects on other adrenergic receptors, which may complicate interpretation of results.
Orientations Futures
There are a number of future directions for research on 1-(2,6-dimethyl-4-morpholinyl)-3-(4-methoxyphenoxy)-2-propanol hydrochloride 118,551. One direction is the development of new β2-adrenergic receptor ligands based on the structure of 1-(2,6-dimethyl-4-morpholinyl)-3-(4-methoxyphenoxy)-2-propanol hydrochloride 118,551. Another direction is the investigation of the effects of 1-(2,6-dimethyl-4-morpholinyl)-3-(4-methoxyphenoxy)-2-propanol hydrochloride 118,551 on other physiological systems, such as the immune system and the central nervous system. Finally, the use of 1-(2,6-dimethyl-4-morpholinyl)-3-(4-methoxyphenoxy)-2-propanol hydrochloride 118,551 in combination with other drugs may be investigated to determine if it can enhance their effects or reduce their side effects.
Méthodes De Synthèse
1-(2,6-dimethyl-4-morpholinyl)-3-(4-methoxyphenoxy)-2-propanol hydrochloride 118,551 can be synthesized through a multistep process starting from 2,6-dimethylphenol. The first step involves the conversion of 2,6-dimethylphenol to 4-methoxy-2,6-dimethylphenol using methanol and sulfuric acid. The second step involves the conversion of 4-methoxy-2,6-dimethylphenol to 3-(4-methoxyphenoxy)-2-propanol using propylene oxide and potassium hydroxide. The final step involves the conversion of 3-(4-methoxyphenoxy)-2-propanol to 1-(2,6-dimethyl-4-morpholinyl)-3-(4-methoxyphenoxy)-2-propanol hydrochloride using morpholine and hydrochloric acid.
Applications De Recherche Scientifique
1-(2,6-dimethyl-4-morpholinyl)-3-(4-methoxyphenoxy)-2-propanol hydrochloride 118,551 is commonly used in scientific research to investigate the physiological and biochemical effects of β2-adrenergic receptor activation and inhibition. It has been used in studies on asthma, chronic obstructive pulmonary disease (COPD), hypertension, heart failure, and obesity. 1-(2,6-dimethyl-4-morpholinyl)-3-(4-methoxyphenoxy)-2-propanol hydrochloride 118,551 is also used as a reference compound in the development of new β2-adrenergic receptor ligands.
Propriétés
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-3-(4-methoxyphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO4.ClH/c1-12-8-17(9-13(2)21-12)10-14(18)11-20-16-6-4-15(19-3)5-7-16;/h4-7,12-14,18H,8-11H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDELMBQBDNIMJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(COC2=CC=C(C=C2)OC)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198027 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(2,6-Dimethyl-4-morpholinyl)-3-(4-methoxyphenoxy)-2-propanol hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-benzyl-4-methyl-5-(2-{[(3-methyl-1-adamantyl)acetyl]oxy}ethyl)-1,3-thiazol-3-ium chloride](/img/structure/B5207453.png)

![2-chloro-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide](/img/structure/B5207471.png)
![2-{2-chloro-4-[(propylamino)sulfonyl]phenoxy}-N-cyclohexylacetamide](/img/structure/B5207473.png)
![N-(5-chloro-2-methylphenyl)-2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B5207475.png)

![N-[1-[(2-benzoylhydrazino)carbonyl]-2-(3,4-dimethoxyphenyl)vinyl]benzamide](/img/structure/B5207486.png)
![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-2-indanecarboxamide](/img/structure/B5207505.png)
![2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-mesitylacetamide](/img/structure/B5207510.png)

![({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl(3-pyridinylmethyl)amine](/img/structure/B5207528.png)

![4-({3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)butanoic acid](/img/structure/B5207542.png)
![2-{[2-(4-chlorophenoxy)propanoyl]amino}-N-propylbenzamide](/img/structure/B5207551.png)